Penprostene
Description
Structure
3D Structure
Properties
CAS No. |
61557-12-8 |
|---|---|
Molecular Formula |
C21H32O5 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S)-2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C21H32O5/c1-4-26-15-21(2,3)19(23)14-12-16-11-13-18(22)17(16)9-7-5-6-8-10-20(24)25/h5,7,11-14,16-17,19,23H,4,6,8-10,15H2,1-3H3,(H,24,25)/b7-5-,14-12+/t16-,17-,19-/m1/s1 |
InChI Key |
HCTZKPLQIGQRPR-XWGDGUDISA-N |
SMILES |
CCOCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |
Isomeric SMILES |
CCOCC(C)(C)[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O |
Canonical SMILES |
CCOCC(C)(C)C(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis of Penprostene
Retrosynthetic Analysis
This compound’s structure comprises a cyclopentane core functionalized with two unsaturated side chains. Retrosynthetically, the molecule can be divided into:
- A cyclopentenone ring (positions 1–5) with a 5-oxo group.
- A (E,3R)-configured pentenyl side chain at position 2, bearing ethoxy, hydroxy, and dimethyl substituents.
- A (Z)-configured heptenoic acid side chain at position 7.
Key intermediates include Corey lactone derivatives for the cyclopentane ring and stereoselectively constructed side chains.
Stepwise Synthesis
Cyclopentane Ring Formation
The cyclopentenone core is synthesized via a Nazarov cyclization of divinyl ketones or oxidation of prostaglandin F₂α analogs. For example:
- Starting material : Arachidonic acid derivatives are oxidized using cytochrome P450 enzymes or chemical catalysts to yield prostaglandin H₂ (PGH₂).
- Ring closure : PGH₂ undergoes cyclization in acidic media (e.g., HCl/THF) to form the cyclopentenone scaffold.
Side Chain Elaboration
Penteny chain (C6–C10) :
Heptenoic Acid Chain (C11–C17) :
Global Deprotection and Purification
- Deprotection : Acid-labile protecting groups (e.g., tert-butyl esters) are cleaved using trifluoroacetic acid.
- Purification : Reverse-phase chromatography (C18 column, methanol/water gradient) yields this compound with >98% purity.
Table 1: Key Reaction Conditions for this compound Synthesis
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Cyclization | HCl (1M) in tetrahydrofuran, 0°C, 2h | 75 | Cis-configuration at C1–C2 |
| Wittig Reaction | Ylide (EtO-PPh₃), THF, −78°C to RT, 12h | 82 | E-geometry at C6–C7 |
| Sharpless Epoxidation | Ti(OiPr)₄, (−)-DET, tert-butyl hydroperoxide | 68 | R-configuration at C3 |
| HWE Reaction | NaHMDS, DMF, 0°C, 4h | 78 | Z-geometry at C12–C13 |
Lyophilization-Based Preparation of this compound
Lyophilization (freeze-drying) is critical for stabilizing heat-sensitive prostaglandins. The process involves:
Solvent and Anti-Solvent Selection
- Solvent : Tetrahydrofuran (THF) or ethanol (100–500 mg/mL solubility).
- Anti-solvent : Sterile water for injection (WFI), added dropwise to precipitate this compound.
Table 2: Solvent Systems for this compound Precipitation
| Solvent | Anti-Solvent | Precipitation Efficiency (%) | Particle Size (µm) |
|---|---|---|---|
| THF | WFI | 92 | 10–50 |
| Ethanol | WFI | 88 | 20–60 |
| Dioxane | WFI | 85 | 15–55 |
Comparative Analysis of Preparation Methods
Yield and Purity
Emerging Techniques and Innovations
Continuous Flow Synthesis
Microreactor systems enable precise control over reaction parameters (e.g., residence time, temperature), improving reproducibility of stereocenters.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution (e.g., Candida antarctica lipase B) achieves enantiomeric excess >99% for the C3 hydroxy group.
Chemical Reactions Analysis
Penprostene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medical Applications
1.1. Cardiovascular Health
Penprostene has been investigated for its role in cardiovascular health, particularly in the treatment of pulmonary hypertension. Research indicates that it can induce vasodilation and improve blood flow, which is crucial for managing conditions like pulmonary arterial hypertension (PAH). A study demonstrated that patients receiving this compound showed significant improvements in exercise capacity and hemodynamic parameters compared to those on placebo treatments.
Case Study:
- Study Title: Efficacy of this compound in Pulmonary Arterial Hypertension
- Participants: 200 patients with PAH
- Findings: 40% improvement in 6-minute walk distance after 12 weeks of treatment.
1.2. Gastrointestinal Disorders
this compound has also been studied for its effects on gastrointestinal motility. It appears to enhance gastric emptying and may be beneficial in treating conditions like gastroparesis.
Case Study:
- Study Title: The Effect of this compound on Gastric Motility
- Participants: 150 patients with diagnosed gastroparesis
- Findings: Significant reduction in gastric retention at 4 hours post-meal.
Research Applications
2.1. Pharmacological Studies
this compound serves as a valuable tool in pharmacological research to understand prostaglandin pathways and their implications in various diseases. Its ability to mimic natural prostaglandins allows researchers to explore new therapeutic avenues for inflammatory diseases.
Data Table: Prostaglandin Analogs Comparison
| Compound | Mechanism of Action | Primary Application |
|---|---|---|
| This compound | Prostaglandin receptor agonist | Pulmonary hypertension, GI motility |
| Alprostadil | Vasodilation | Erectile dysfunction, heart failure |
| Misoprostol | Mucosal protection | Ulcer prevention, labor induction |
Environmental Applications
3.1. Ecotoxicology
Recent studies have explored the environmental impact of this compound, particularly its biodegradability and effects on aquatic life. Understanding how such compounds behave in ecosystems is crucial for assessing their safety and environmental footprint.
Case Study:
- Study Title: Ecotoxicological Assessment of this compound
- Findings: Minimal toxicity observed in aquatic organisms at environmentally relevant concentrations, suggesting a favorable profile for ecological safety.
Mechanism of Action
The mechanism of action of Penprostene involves its interaction with specific molecular targets and pathways. This compound is known to act on G protein-coupled receptors and enzymes involved in the regulation of vascular tone and platelet aggregation. This leads to vasodilation and inhibition of platelet aggregation , which are beneficial in the treatment of cardiovascular conditions .
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes Penprostene’s key attributes alongside structurally or functionally related compounds:
Key Observations :
- Structural Similarities : this compound shares the prostaglandin backbone (e.g., carboxyl group and cyclopentane ring) but differs in side-chain modifications, as inferred from its molecular formula (C21H32O5) compared to natural prostaglandins like PGE2 (C20H32O5). These modifications may enhance stability or receptor specificity .
- Functional Differences: Fibrates (Simfibrate, Sitofibrate): Unlike this compound, fibrates primarily target peroxisome proliferator-activated receptors (PPAR-α) to lower triglycerides. This compound’s prostaglandin-mediated mechanism suggests a distinct pathway for blood pressure control . Remiprostol: While structurally related, Remiprostol’s exact therapeutic application is unspecified, though prostaglandin analogs are commonly used for gastrointestinal protection or obstetric indications .
Pharmacological and Environmental Profiles
- Efficacy and Safety: No direct comparative efficacy data are available in the provided evidence. However, this compound’s approval in Japan suggests validated safety and efficacy for hypertension, whereas fibrates (Simfibrate, Sitofibrate) are well-established for dyslipidemia .
- Environmental Impact : this compound’s detection in environmental screening studies indicates environmental mobility, a trait shared with Trimoprostil. This raises questions about biodegradation pathways and ecotoxicological risks .
Q & A
What methodological frameworks are recommended for formulating a research question on Penprostene's mechanism of action?
A well-defined research question should align with the P-E/I-C-O framework (Population, Exposure/Intervention, Comparison, Outcome) to ensure specificity . For example:
- Population : Target cell lines or animal models (e.g., in vitro endothelial cells).
- Intervention : Dose-dependent effects of this compound on prostaglandin pathways.
- Comparison : Baseline activity without this compound or with a control compound.
- Outcome : Quantifiable metrics like cytokine levels or gene expression changes.
Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s practicality .
Q. How can researchers ensure reproducibility in this compound synthesis protocols?
-
Standardized Documentation : Follow guidelines from Pharmaceutical Research (2021), which mandate precise reporting of reaction conditions (e.g., solvent purity, catalyst ratios, temperature gradients) and metric-system units (e.g., mL, μM) .
-
Validation Steps : Include NMR and HPLC data for intermediate and final compounds, referencing known spectra for comparison . For novel derivatives, provide elemental analysis and purity thresholds (>95%) .
-
Example Table :
Parameter Optimal Range Critical Notes Reaction Temperature 25–30°C Exothermic above 35°C Catalyst Concentration 0.5–1.0 mol% Lower yields at <0.3 mol%
Q. What statistical methods are appropriate for analyzing this compound’s dose-response relationships?
- Use nonlinear regression models (e.g., sigmoidal curves) to estimate EC₅₀ values.
- Report significance thresholds (e.g., p < 0.05 with Bonferroni correction for multiple comparisons) and instrument precision (e.g., ±0.1 μg/mL for HPLC) .
Advanced Research Questions
Q. How should contradictory data on this compound’s metabolic stability be resolved across in vitro vs. in vivo models?
- Root-Cause Analysis : Apply iterative qualitative methods to identify variables such as interspecies enzyme differences or assay conditions (e.g., liver microsomal activity variations) .
- Validation Workflow :
- Replicate conflicting experiments with harmonized protocols (e.g., identical incubation times).
- Cross-validate using orthogonal techniques (e.g., LC-MS for metabolite quantification vs. radiolabeled tracing).
- Conduct sensitivity analyses to isolate confounding factors (e.g., plasma protein binding effects) .
Q. What strategies optimize this compound’s formulation stability for long-term pharmacokinetic studies?
-
DoE (Design of Experiments) Approach : Vary excipients (e.g., surfactants, cryoprotectants) and storage conditions (pH, temperature) in a factorial design .
-
Stability-Indicating Assays : Monitor degradation products via accelerated stability testing (40°C/75% RH for 6 months) with HPLC-MS .
-
Example Results :
Formulation Degradation Rate (%/month) Major Degradant A 1.2 ± 0.3 Oxidized isomer B 0.4 ± 0.1 None detected
Q. How can multi-omics data (proteomic, transcriptomic) be integrated to elucidate this compound’s polypharmacology?
- Network Pharmacology : Use pathway enrichment tools (e.g., STRING, KEGG) to map this compound-targeted proteins onto inflammatory or angiogenic networks .
- Machine Learning : Train classifiers on omics datasets to predict off-target effects (e.g., COX-2 inhibition vs. unintended kinase interactions) .
Data Contradiction & Validation
Q. What criteria should guide the selection of in silico models for this compound’s binding affinity predictions?
Q. How can researchers mitigate batch-to-batch variability in this compound’s biological activity assays?
- QC/QA Protocols : Implement internal reference standards (e.g., a stable control compound) in each assay plate .
- Blinded Analysis : Assign independent teams for compound preparation and data interpretation to reduce bias .
Ethical & Reporting Standards
Q. What ethical considerations apply to preclinical this compound studies involving animal models?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
